molecular formula C22H27ClN2O3 B15186148 Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)- CAS No. 132680-93-4

Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)-

Cat. No.: B15186148
CAS No.: 132680-93-4
M. Wt: 402.9 g/mol
InChI Key: UCJBZRKDPDZIRL-UWRQUICRSA-N
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Description

The compound “Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)-” (CAS: 132680-93-4; InChIKey: UCJBZRKDPDZIRL-UWRQUICRSA-N) is a tetrahydroisoquinoline-derived acetamide with a monohydrochloride salt configuration. Its structure features:

  • A 3,4-dihydroisoquinolinylidene core substituted with 6,7-dimethoxy and 3,3-dimethyl groups.
  • An N-(4-methylphenyl)acetamide side chain.
  • A (Z)-stereochemistry at the exocyclic double bond.

Synonyms include ST51002248, AC1O69F6, and LS-9170 .

Properties

CAS No.

132680-93-4

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C22H26N2O3.ClH/c1-14-6-8-16(9-7-14)23-21(25)12-18-17-11-20(27-5)19(26-4)10-15(17)13-22(2,3)24-18;/h6-12,24H,13H2,1-5H3,(H,23,25);1H/b18-12-;

InChI Key

UCJBZRKDPDZIRL-UWRQUICRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and acetamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of more saturated analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might exhibit bioactive properties, making it useful in biological studies.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Functional Group Variations in Diverse Acetamides

Table 2: Functional Group and Application Comparison

Compound Class Key Functional Groups Application/Activity Evidence Source
Target Compound Dihydroisoquinolinylidene, 4-methylphenyl Potential orexin antagonism
Triazole-linked (6m ) 4-Chlorophenyl, naphthalenyloxy Antimicrobial (inferred)
Thiazolidinedione-linked (3e ) 4-Methoxyphenyl, thiazolidinedione Hypoglycemic (α-glucosidase inhibition)
Pesticide (Alachlor ) 2-Chloro, methoxymethyl Herbicide

Key Observations:

  • Bioactivity Correlation: The target compound’s isoquinoline core may target CNS receptors (e.g., orexin-1), whereas triazole/thiazolidinedione derivatives target metabolic enzymes or microbial pathways .
  • Physicochemical Properties: Chlorine substituents (e.g., in alachlor) increase hydrophobicity, favoring herbicide activity, while polar groups (e.g., methoxy in the target) enhance solubility for CNS applications .

Analytical Techniques for Structural Validation

  • IR Spectroscopy: Acetamide C=O stretches appear at ~1678 cm⁻¹ (e.g., compound 6m ), consistent with the target compound’s expected carbonyl absorption.
  • Mass Spectrometry: HRMS data (e.g., 6m: [M+H]+ 393.1112 ) confirm molecular formulas, a method applicable to the target compound’s validation.

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)- , is a complex molecular structure that may exhibit various pharmacological properties. This article delves into its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's structure can be described using its molecular formula and weight:

  • Molecular Formula : C22H28N2O5
  • Molecular Weight : 400.48 g/mol

The presence of methoxy groups and an isoquinoline moiety suggests potential interactions with biological targets. The specific stereochemistry (Z configuration) may influence its biological activity.

Antimicrobial Activity

Research indicates that acetamide derivatives often exhibit antimicrobial properties. For instance:

  • Gram-positive and Gram-negative Bacteria : Some studies have shown that compounds similar to the one in focus can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of methoxy groups enhances this activity by increasing lipophilicity and membrane permeability.

Anticancer Properties

Acetamides have been investigated for their anticancer potential. A review highlighted that certain acetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Key findings include:

  • Methoxy Substituents : The inclusion of methoxy groups has been correlated with increased antibacterial activity .
  • Isoquinoline Moiety : Compounds featuring this moiety tend to exhibit enhanced interactions with biological targets, potentially through hydrogen bonding or π-stacking interactions.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of a series of acetamide derivatives against common pathogens. Results indicated that derivatives with multiple methoxy substitutions showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment :
    • In vitro studies assessed the cytotoxicity of acetamide derivatives on cancer cell lines. The results indicated that specific structural modifications led to increased potency against cancer cells, suggesting a promising avenue for drug development .

Data Tables

Biological Activity Effectiveness Target Organisms/Cells
AntimicrobialModerate to HighStaphylococcus aureus, E. coli, Pseudomonas aeruginosa
AnticancerHighMCF-7 (breast), A549 (lung)

Q & A

Q. What are the recommended synthetic pathways for preparing (Z)-configured acetamide derivatives with isoindolinone scaffolds?

Methodological Answer: The synthesis of (Z)-isomers in isoindolinone-containing acetamides requires precise control of reaction conditions. Key steps include:

  • Cyclocondensation reactions between substituted anilines and diketones under acidic conditions to form the isoindolinone core.
  • Stereochemical control via temperature modulation (e.g., low-temperature crystallization) to favor the (Z)-configuration .
  • Purification using column chromatography with polar/non-polar solvent gradients to isolate the desired isomer.
  • Validation via NMR spectroscopy (e.g., NOESY for stereochemical confirmation) .

Q. How can researchers optimize reaction yields for multi-step syntheses of complex acetamides?

Methodological Answer: Use statistical Design of Experiments (DoE) to identify critical parameters:

  • Screen variables (e.g., solvent polarity, catalyst loading, temperature) using Plackett-Burman designs to minimize experimental runs .
  • Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent ratio vs. reaction time) .
  • Validate optimized conditions with HPLC purity assays and mass spectrometry for intermediate tracking .

Advanced Research Questions

Q. What computational strategies can predict the stereochemical outcomes of isoindolinone-acetamide reactions?

Methodological Answer: Combine quantum chemical calculations and transition state modeling :

  • Use density functional theory (DFT) to calculate energy barriers for (Z) vs. (E) isomerization (e.g., B3LYP/6-31G* level) .
  • Simulate reaction pathways with intrinsic reaction coordinate (IRC) analysis to identify stereochemical bottlenecks .
  • Cross-validate predictions with experimental X-ray crystallography data .

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Methodological Answer: Address inconsistencies via mechanistic deconvolution :

  • Perform dose-response curves across assays to identify off-target effects or assay-specific artifacts .
  • Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target engagement in cellular contexts .
  • Apply molecular docking to compare binding modes in different protein conformations (e.g., active vs. inactive states) .
  • Analyze solubility and stability under assay conditions (e.g., DMSO concentration, pH) using LC-MS .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Methodological Answer: Employ a multi-technique approach:

  • Forced degradation studies : Expose the compound to stressors (light, heat, pH extremes) and monitor via UPLC-PDA-ELSD .
  • High-resolution mass spectrometry (HR-MS) to identify fragment ions and propose degradation pathways .
  • Solid-state NMR to detect amorphous/crystalline phase changes impacting stability .
  • In vitro metabolic profiling using liver microsomes and LC-QTOF-MS to map oxidative metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvent systems?

Methodological Answer: Systematically evaluate variables:

  • Solvent purity : Test solvents with varying water content (e.g., anhydrous vs. 95% ethanol) using Karl Fischer titration .
  • Temperature control : Use a thermostated shaking bath (±0.1°C) for equilibrium solubility measurements .
  • Particle size effects : Grind the compound to a uniform particle size (e.g., <50 µm) using cryogenic milling .
  • Report data with error bars from triplicate measurements and ANOVA for statistical significance .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s interaction with membrane-bound targets?

Methodological Answer: Prioritize assays mimicking physiological conditions:

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics to immobilized receptors .
  • Fluorescence anisotropy to assess competitive displacement of fluorescent ligands in lipid bilayers .
  • Patch-clamp electrophysiology for ion channel modulation studies .
  • Include negative controls (e.g., scrambled peptides) and positive controls (e.g., known inhibitors) .

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